Scientific Field: Chemistry
Summary of Application: This compound is used in the synthesis of 1,3,5-Trioxane-2,4,6-Trione, which is the cyclic trimer of CO2. This is significant because it represents a potential method for reutilizing CO2, a major greenhouse gas.
Results or Outcomes: The cyclic trimer of CO2 is detected in solution at temperatures between −80 to −40 °C, and its conversion to CO2 is monitored by 13C NMR and FTIR.
Scientific Field: Materials Science
Summary of Application: 1,3,5-Trioxane is widely used as a source of anhydrous formaldehyde, which is used in the manufacture of disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc.
Scientific Field: Polymer Science
Summary of Application: 1,3,5-Trioxane can be used to synthesize polyoxymethylene and hyperbranched polyesters.
Results or Outcomes: The outcomes of this application are the synthesized polyoxymethylene and hyperbranched polyesters.
Scientific Field: Textile and Wood Industry
Summary of Application: This compound is used as a binder in textiles and wood products.
Results or Outcomes: The outcomes of this application are the textiles and wood products that have been bound using this compound.
Summary of Application: In the laboratory, trioxane is used as an anhydrous source of formaldehyde.
Results or Outcomes: The outcomes of this application are the various chemical reactions that can be carried out using formaldehyde.
2,4,6-Tripropyl-1,3,5-trioxane is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol. It features a cyclic structure consisting of three oxygen atoms and three carbon atoms arranged in a six-membered ring. This compound is part of the trioxane family, which includes various isomers and derivatives, and is characterized by its stability and solubility in water .
The formation of 2,4,6-tripropyl-1,3,5-trioxane typically occurs through the reaction of three molecules of propylene oxide. This reaction has an enthalpy change of approximately -29.45 kJ/mol, indicating that it is exothermic. The compound can also undergo hydrolysis and other chemical transformations typical of trioxanes, which may yield different products depending on the reaction conditions.
Research indicates that 2,4,6-tripropyl-1,3,5-trioxane exhibits potential biological activity. It has been identified as a product in the hydrolysis of polyvinyl butyral (PVB), which is significant for accurately quantifying butyral groups in PVB using gas-liquid chromatography methods. This finding underscores its relevance in analytical chemistry and material science.
The synthesis of 2,4,6-tripropyl-1,3,5-trioxane can be achieved through several methods:
2,4,6-Tripropyl-1,3,5-trioxane finds applications in various fields:
Several compounds share structural similarities with 2,4,6-tripropyl-1,3,5-trioxane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3,5-Trioxane | C₃H₆O₃ | Stable cyclic trimer of formaldehyde; used as a formaldehyde source |
2,4,6-Triphenyl-1,3,5-trioxane | C₂₁H₁₈O₃ | Contains phenyl groups; used in organic synthesis |
2,4,6-Trialkyl-1,3,5-trioxanes | C₁₂H₂₄O₃ | General class including various alkyl substitutions |
The uniqueness of 2,4,6-tripropyl-1,3,5-trioxane lies in its specific alkyl substitution pattern (tripropyl), which influences its physical properties and reactivity compared to other trioxanes. Its role in analytical chemistry for quantifying butyral groups further distinguishes it from similar compounds.
Flammable;Irritant;Health Hazard